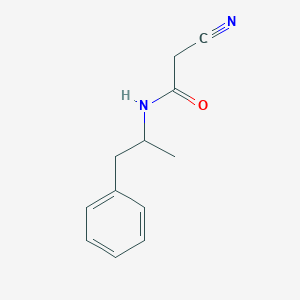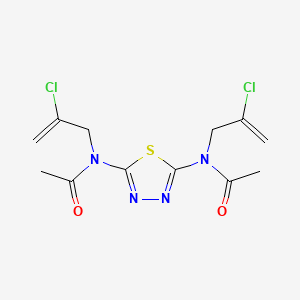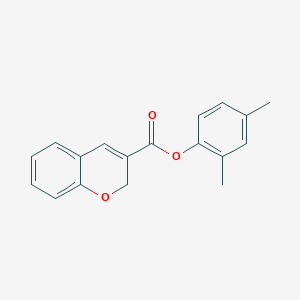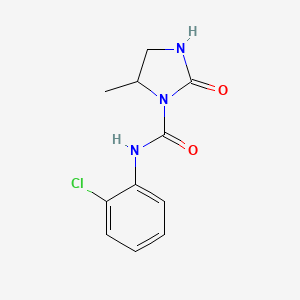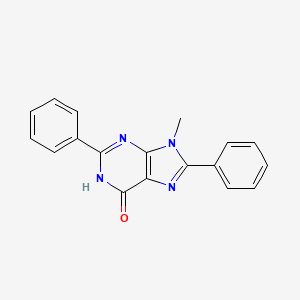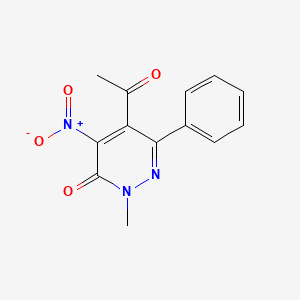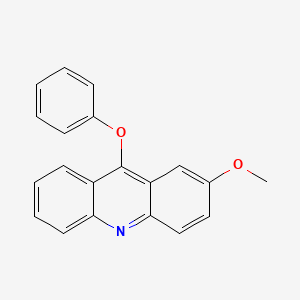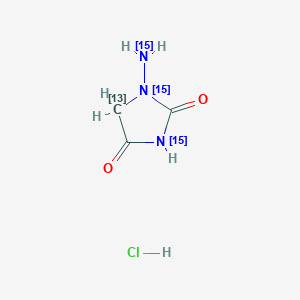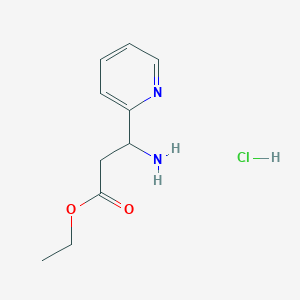![molecular formula C27H24F3N2O3PS B12924709 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a chiral catalyst used in organic transformations. It is particularly effective in asymmetric imine hydroboration and enantioselective imine reduction reactions . This compound is known for its high efficiency and selectivity in catalyzing these reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves several steps. The starting materials typically include 1-naphthalenyl ethyl derivatives and diazaphosphol compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate primarily undergoes catalytic reactions. It is used in:
Asymmetric Imine Hydroboration: This reaction involves the addition of a boron-hydrogen bond to an imine, resulting in the formation of a chiral amine.
Enantioselective Imine Reduction: This reaction reduces imines to amines with high enantioselectivity.
Common Reagents and Conditions:
Reagents: Common reagents include borane complexes and hydrogen sources.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and specific solvents to achieve high selectivity and yield.
Major Products: The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in various organic transformations, particularly in the synthesis of chiral amines.
Biology: The compound’s ability to catalyze the formation of chiral amines makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral amines are important intermediates in the synthesis of pharmaceuticals, making this compound valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are required.
Mechanism of Action
The mechanism of action of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves its role as a chiral catalyst. It facilitates the formation of chiral centers in the target molecules by providing a chiral environment during the reaction. The molecular targets include imines, which are converted to chiral amines through hydroboration or reduction reactions. The pathways involved include the coordination of the catalyst to the imine substrate, followed by the transfer of hydrogen or boron to form the chiral product .
Comparison with Similar Compounds
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: This compound is an optical isomer of the target compound and exhibits similar catalytic properties.
1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate: Another similar compound used in chiral catalysis.
Uniqueness: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate is unique due to its high selectivity and efficiency in catalyzing asymmetric imine hydroboration and enantioselective imine reduction reactions. Its specific chiral environment and stability under reaction conditions make it a preferred choice for these transformations.
Properties
Molecular Formula |
C27H24F3N2O3PS |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m1./s1 |
InChI Key |
KZMVOWVDBRAHDP-GZJHNZOKSA-M |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)[C@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


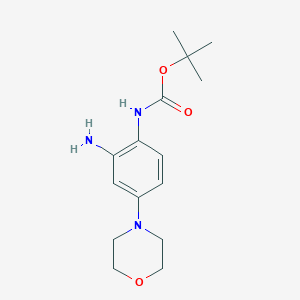
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
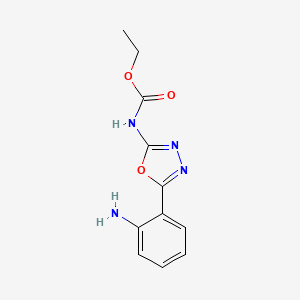
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
